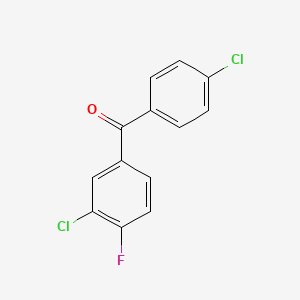

3',4-Dichloro-4'-fluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFFNVODFPDKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901229006 | |

| Record name | (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-04-3 | |

| Record name | (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3',4'-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. While specific literature on the direct synthesis of this molecule is sparse, this document outlines a highly probable and effective synthetic route based on well-established chemical principles, primarily the Friedel-Crafts acylation reaction. The information presented herein is compiled and adapted from established methodologies for analogous halogenated benzophenones.

Introduction

Benzophenones are a class of organic compounds with a core diarylketone structure. Halogenated derivatives of benzophenone are of significant interest due to the influence of halogen substituents on the molecule's electronic properties, reactivity, and biological activity. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. 3',4'-Dichloro-4'-fluorobenzophenone, with its specific substitution pattern, presents a unique scaffold for the development of novel molecules with potential applications in various fields of research and development.

Synthetic Pathway: Friedel-Crafts Acylation

The most common and effective method for the synthesis of benzophenones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1] For the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone, two primary routes are plausible, both employing this reaction.

Route A: Acylation of 1,2-dichlorobenzene with 4-fluorobenzoyl chloride. Route B: Acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride.

Both routes are expected to yield the desired product. The choice between them may depend on the commercial availability and cost of the starting materials. The general mechanism involves the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring.[2][3]

Caption: Plausible synthetic route for 3',4'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts acylation.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts acylation, adapted from procedures for similar compounds.[4][5]

Materials:

-

4-Fluorobenzoyl chloride (or 3,4-dichlorobenzoyl chloride)

-

1,2-Dichlorobenzene (or fluorobenzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dichlorobenzene and a solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred solution. Ensure the temperature remains low during the addition.

-

Acyl Chloride Addition: Add 4-fluorobenzoyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Caption: General experimental workflow for the synthesis and purification.

Data Presentation

The following table summarizes the key quantitative data for a typical Friedel-Crafts acylation synthesis of a halogenated benzophenone, which can be used as a reference for the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone.

| Parameter | Value | Reference |

| Reactants Ratio | ||

| Aromatic Substrate | 1.0 eq | [5] |

| Acyl Chloride | 1.0 - 1.2 eq | [5] |

| Aluminum Chloride | 1.0 - 1.5 eq | [5] |

| Reaction Conditions | ||

| Solvent | Dichloromethane or neat | [5] |

| Temperature | 0 °C to room temperature | [5] |

| Reaction Time | 2 - 6 hours | [5] |

| Product Information | ||

| Expected Yield | 85 - 95% (crude) | [5] |

| Purity (after purification) | >99% | [4] |

Safety Precautions

-

Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acyl chlorides are corrosive and lachrymatory. Handle with care in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation.

-

The quenching process is exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated area.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and the position of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of 3',4'-Dichloro-4'-fluorobenzophenone can be effectively achieved through the Friedel-Crafts acylation of either 1,2-dichlorobenzene with 4-fluorobenzoyl chloride or fluorobenzene with 3,4-dichlorobenzoyl chloride. This well-established reaction provides a reliable and high-yielding route to the desired product. The provided protocol, based on analogous syntheses, offers a solid foundation for researchers to produce this valuable compound for further investigation in various scientific disciplines. Adherence to safety protocols is crucial throughout the experimental process.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 5. CN104610035A - Method for preparing high-purity 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

3',4'-Dichloro-4'-fluorobenzophenone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone. It details the chemical structure, IUPAC nomenclature, and key physicochemical properties. A standard synthetic protocol via Friedel-Crafts acylation is presented, along with tabulated spectral data for analytical characterization. Furthermore, this guide explores the broader context of substituted benzophenones in medicinal chemistry, outlining their potential as scaffolds for drug discovery and illustrating a general workflow for their synthesis and evaluation.

Chemical Structure and Nomenclature

3',4'-Dichloro-4'-fluorobenzophenone is a tri-substituted benzophenone derivative with the chemical formula C₁₃H₇Cl₂FO.

Chemical Structure:

IUPAC Name: (3,4-dichlorophenyl)(4-fluorophenyl)methanone

CAS Number: 157428-51-8

Physicochemical and Spectral Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₇Cl₂FO | N/A |

| Molecular Weight | 269.09 g/mol | N/A |

| Appearance | Expected to be a white to off-white crystalline solid | Analogy |

| Melting Point | Not Determined | N/A |

| Boiling Point | Not Determined | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in water. | Analogy |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals in the aromatic region (approx. 7.0-8.0 ppm) | Analogy[1] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected signals for carbonyl carbon (approx. 194 ppm) and aromatic carbons (approx. 115-166 ppm) | Analogy[1] |

Synthesis via Friedel-Crafts Acylation

The primary synthetic route to 3',4'-Dichloro-4'-fluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

-

Fluorobenzene

-

3,4-Dichlorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or other suitable recrystallization solvent

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath to 0 °C.

-

Add 3,4-dichlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

-

Slowly add fluorobenzene (1.0 to 1.2 equivalents) dropwise from the addition funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure (3,4-dichlorophenyl)(4-fluorophenyl)methanone.

Biological and Medicinal Context

While specific biological activities of 3',4'-Dichloro-4'-fluorobenzophenone have not been extensively reported, the benzophenone scaffold is a well-established pharmacophore in medicinal chemistry.[2] Derivatives of benzophenone have demonstrated a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The core structure is present in naturally occurring and synthetic compounds with antimicrobial properties.

-

Anticancer Activity: Certain substituted benzophenones have shown promise as potential anticancer agents.

-

Anti-HIV Activity: Benzophenone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[3]

-

Antileishmanial Activity: Recent studies have explored benzophenone derivatives as potential therapeutic agents against Leishmaniasis.[1][4]

The specific substitution pattern of halogens on the phenyl rings of 3',4'-Dichloro-4'-fluorobenzophenone makes it an interesting candidate for further biological evaluation. The presence and position of chloro and fluoro substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical factors in drug design.

Experimental and Logical Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and preliminary evaluation of substituted benzophenones like 3',4'-Dichloro-4'-fluorobenzophenone.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of substituted benzophenones.

Conclusion

3',4'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone with potential applications in materials science and medicinal chemistry. This guide has provided its chemical identity, a putative synthetic protocol, and a summary of its expected analytical characteristics. The broader biological significance of the benzophenone scaffold suggests that this compound may warrant further investigation in drug discovery programs. The provided workflow offers a strategic approach for the synthesis and evaluation of this and other novel substituted benzophenones.

References

Physical and chemical properties of 3',4'-Dichloro-4'-fluorobenzophenone

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 3',4'-Dichloro-4'-fluorobenzophenone. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the potential applications of this halogenated benzophenone derivative.

Introduction

Benzophenones are a class of organic compounds with a diaryl ketone scaffold that serve as versatile building blocks in organic synthesis. The introduction of halogen substituents onto the phenyl rings can significantly alter the electronic, steric, and pharmacokinetic properties of the molecule, leading to a wide range of applications. Halogenated benzophenones are utilized as photoinitiators in polymer chemistry and as key intermediates in the synthesis of high-performance polymers and pharmaceuticals. The specific substitution pattern of chlorine and fluorine atoms in 3',4'-Dichloro-4'-fluorobenzophenone suggests its potential utility in the development of novel bioactive compounds and advanced materials.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3',4'-Dichloro-4'-fluorobenzophenone. It is important to note that while some experimental data for related compounds is available, many of the specific physical properties for this compound are based on computational models.

| Property | Value | Source(s) |

| IUPAC Name | (3,4-Dichlorophenyl)(4-fluorophenyl)methanone | [1] |

| CAS Number | 157428-51-8 | [2] |

| Molecular Formula | C₁₃H₇Cl₂FO | [2] |

| Molecular Weight | 269.09 g/mol | [2][3] |

| Monoisotopic Mass | 267.9858 g/mol (Computed) | [2][3] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Melting Point | Not experimentally determined. Related compound 4-fluorobenzophenone has a melting point of 47-49 °C. | [4] |

| Boiling Point | Not experimentally determined. Related compound 4-fluorobenzophenone has a boiling point of 302 °C. | [5] |

| Solubility | Expected to be insoluble in water and soluble in non-polar organic solvents. | [6] |

| Topological Polar Surface Area | 17.1 Ų (Computed) | [2][3] |

| Complexity | 277 (Computed) | [2][3] |

| XLogP3-AA | 4.6 (Computed) | [3] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone is not extensively reported, a standard Friedel-Crafts acylation procedure can be employed. The following protocol is a representative method based on the synthesis of structurally similar benzophenone derivatives.

Synthesis of 3',4'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts Acylation

This procedure describes the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone from 3,4-dichlorobenzoyl chloride and fluorobenzene using aluminum chloride as a catalyst.

Materials:

-

3,4-Dichlorobenzoyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol or hexane for recrystallization

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. To this, add 3,4-dichlorobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane dropwise from the dropping funnel.

-

Addition of Fluorobenzene: After the addition of the acyl chloride, add fluorobenzene (1.0 - 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 3',4'-Dichloro-4'-fluorobenzophenone can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol or hexane.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Analytical Methods

The characterization and purity assessment of 3',4'-Dichloro-4'-fluorobenzophenone can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for the substituted phenyl rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound.

-

Melting Point Analysis: The melting point of the purified product can be determined and used as an indicator of purity.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 3',4'-Dichloro-4'-fluorobenzophenone.

Caption: General workflow for the synthesis and purification of 3',4'-Dichloro-4'-fluorobenzophenone.

Potential Applications

While specific biological activities for 3',4'-Dichloro-4'-fluorobenzophenone are not yet well-documented, its structural features suggest several areas of potential application:

-

Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active molecules. The specific halogenation pattern of this compound could be explored for its potential as an intermediate in the synthesis of novel therapeutic agents, such as kinase inhibitors or antiviral compounds.

-

Materials Science: As a halogenated aromatic ketone, it may find use as a photoinitiator for UV curing applications or as a monomer for the synthesis of specialty polymers with enhanced thermal stability and flame retardant properties.

-

Chemical Synthesis: It can serve as a versatile intermediate for the synthesis of more complex molecules through further functionalization of the aromatic rings or the carbonyl group.

Conclusion

3',4'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone with potential applications in both medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its synthesis can be readily achieved through established methods like Friedel-Crafts acylation. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and characterization, encouraging further research into its potential uses.

References

- 1. 3,4-Dichloro-4'-fluorobenzophenone | 157428-51-8 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 3,4'-Dichloro-5-fluorobenzophenone | C13H7Cl2FO | CID 2758110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzophenone 97 345-83-5 [sigmaaldrich.com]

- 5. 4-Fluorobenzophenone(345-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

3',4'-Dichloro-4'-fluorobenzophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 3',4'-Dichloro-4'-fluorobenzophenone, a halogenated derivative of benzophenone. The information is intended to support research and development activities where this compound is of interest.

Chemical Identity and Properties

3',4'-Dichloro-4'-fluorobenzophenone is a specific isomer of dichlorofluorobenzophenone. Its chemical structure and properties are defined by the precise arrangement of the chlorine and fluorine atoms on the two phenyl rings of the benzophenone core.

Below is a summary of the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇Cl₂FO | [1] |

| Molecular Weight | 269.09 g/mol | [1][2] |

| Monoisotopic Mass | 267.9857984 Da | [1] |

As a large language model, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows. The synthesis and experimental use of chemical compounds should always be conducted in a controlled laboratory setting by trained professionals, following established safety guidelines and peer-reviewed methodologies. For detailed experimental procedures, it is recommended to consult specialized chemical synthesis literature and databases.

References

Spectroscopic Analysis of 3',4'-Dichloro-4'-fluorobenzophenone: A Technical Overview

Disclaimer: Publicly accessible scientific databases and chemical supplier information do not currently provide experimental spectroscopic data (NMR, IR, MS) for 3',4'-Dichloro-4'-fluorobenzophenone. The following guide presents predicted spectroscopic data based on established principles of spectroscopy and data from structurally similar compounds. It also outlines the general experimental methodologies that would be employed to acquire such data. This document is intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3',4'-Dichloro-4'-fluorobenzophenone. These predictions are based on the analysis of substituent effects and spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 7.9 | Doublet of doublets | 2H | Protons ortho to the carbonyl on the fluoro-substituted ring |

| ~ 7.6 - 7.7 | Multiplet | 3H | Protons on the dichloro-substituted ring |

| ~ 7.2 - 7.3 | Triplet | 2H | Protons meta to the carbonyl on the fluoro-substituted ring |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 194 - 196 | Carbonyl Carbon (C=O) |

| ~ 164 - 167 (d, J_CF ≈ 250 Hz) | Carbon bearing Fluorine |

| ~ 130 - 140 | Quaternary carbons and carbons bearing Chlorine |

| ~ 115 - 135 | Aromatic CH carbons |

Table 3: Predicted Significant IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1660 - 1680 | Strong | Carbonyl (C=O) stretch |

| ~ 1580 - 1600 | Medium-Strong | Aromatic C=C stretch |

| ~ 1210 - 1230 | Strong | C-F stretch |

| ~ 1100 - 1120 | Medium | C-Cl stretch |

| ~ 800 - 850 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 268/270/272 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotope pattern for 2 Cl atoms) |

| 233/235 | Medium | [M-Cl]⁺ |

| 173/175 | Medium | [C₇H₃Cl₂O]⁺ |

| 123 | High | [C₇H₄FO]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for a solid organic compound like 3',4'-Dichloro-4'-fluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, would be utilized.

-

¹H NMR Acquisition: The proton spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: The carbon spectrum requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon. A spectral width of around 220-250 ppm is typical.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A common technique for a non-volatile solid is direct insertion or analysis via a coupled Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. For direct analysis, the sample can be introduced on a solid probe. Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic fragmentation pattern.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, displaying the relative abundance of each detected ion. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the molecular ion and key fragments.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Solubility and Stability of 3',4'-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is attributed to the influence of its halogen substituents on the molecule's reactivity, electronic properties, and steric profile. A thorough understanding of its solubility and stability is paramount for its effective application in drug development and other research areas, as these properties critically impact formulation, bioavailability, and shelf-life.

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3',4'-Dichloro-4'-fluorobenzophenone. Due to the limited direct experimental data for this specific compound, this guide also incorporates data from structurally related analogs, such as benzophenone, to infer its likely physicochemical behavior. Furthermore, it outlines detailed experimental protocols for determining these key properties and discusses potential degradation pathways.

Physicochemical Properties

The fundamental physicochemical properties of 3',4'-Dichloro-4'-fluorobenzophenone are summarized in the table below. These properties are crucial for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇Cl₂FO | PubChem |

| Molecular Weight | 269.09 g/mol | PubChem |

| CAS Number | 157428-51-8 | Guidechem[1] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 4.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Solubility Profile

To provide a reasonable expectation of its solubility, the following table presents experimental solubility data for the parent compound, benzophenone, in a range of common solvents. It is expected that 3',4'-Dichloro-4'-fluorobenzophenone will follow similar trends, with variations arising from the specific electronic and steric effects of its chloro and fluoro substituents.

Solubility of Benzophenone in Various Solvents at Different Temperatures [1]

| Solvent | Temperature (K) | Molar Fraction (10³) |

| Methanol | 278.15 | 11.52 |

| 298.15 | 23.89 | |

| 318.15 | 46.91 | |

| Ethanol | 278.15 | 15.33 |

| 298.15 | 31.87 | |

| 318.15 | 62.15 | |

| Isopropanol | 278.15 | 16.21 |

| 298.15 | 34.56 | |

| 318.15 | 68.93 | |

| Acetone | 278.15 | 134.21 |

| 298.15 | 215.33 | |

| 318.15 | 328.76 | |

| Ethyl Acetate | 278.15 | 118.98 |

| 298.15 | 195.42 | |

| 318.15 | 301.25 | |

| Acetonitrile | 278.15 | 28.32 |

| 298.15 | 51.89 | |

| 318.15 | 89.67 | |

| Water | 298.15 | 0.014 |

Stability Profile and Degradation Pathways

The stability of 3',4'-Dichloro-4'-fluorobenzophenone is a critical parameter for its storage and handling. As with many halogenated aromatic compounds, it is susceptible to degradation under certain conditions, such as exposure to high pH, oxidative stress, and photolysis. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.

While specific degradation pathways for 3',4'-Dichloro-4'-fluorobenzophenone have not been elucidated, insights can be drawn from studies on related compounds. Halogenated benzophenones can undergo various degradation reactions, including:

-

Hydrolysis: The ketone functional group is generally stable to hydrolysis. However, under extreme pH conditions, degradation may be possible.

-

Oxidation: The aromatic rings can be susceptible to oxidative degradation, potentially leading to ring-opening products.

-

Photodegradation: Benzophenones are known to be photoreactive. Upon absorption of UV light, they can undergo excitation to triplet states, leading to various photochemical reactions, including photoreduction and the generation of reactive oxygen species.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of compounds like 3',4'-Dichloro-4'-fluorobenzophenone.

Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, which is considered the gold standard for determining equilibrium solubility.

1. Materials and Equipment:

-

3',4'-Dichloro-4'-fluorobenzophenone

-

Selected solvents (e.g., water, ethanol, acetonitrile, etc.)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Add an excess amount of 3',4'-Dichloro-4'-fluorobenzophenone to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3',4'-Dichloro-4'-fluorobenzophenone in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

Calculate the equilibrium solubility in units such as mg/mL or µg/mL.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to evaluate the stability of a compound under stressed conditions.

1. Materials and Equipment:

-

3',4'-Dichloro-4'-fluorobenzophenone

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (for acid and base hydrolysis)

-

Hydrogen peroxide (H₂O₂) solution (for oxidation)

-

Temperature-controlled oven or water bath

-

Photostability chamber

-

HPLC-UV/MS or other suitable analytical instrument for separation and identification of degradants

2. Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified time.

-

Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of H₂O₂ (e.g., 3%) and keep it at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100 °C).

-

Photodegradation: Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

3. Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Use a mass spectrometer (MS) coupled to the HPLC to identify the mass of the degradation products, which aids in structure elucidation.

-

Calculate the percentage of degradation and identify the major degradation products.

Caption: Forced Degradation Experimental Workflow.

Conclusion

While direct experimental data for the solubility and stability of 3',4'-Dichloro-4'-fluorobenzophenone is scarce, this guide provides a framework for understanding its likely properties based on its chemical structure and data from related compounds. The provided experimental protocols offer a starting point for researchers to rigorously determine the solubility and stability of this compound. Such data is essential for its successful application in research and development, particularly in the pharmaceutical industry where these properties are of paramount importance. Further studies are warranted to generate specific quantitative data for 3',4'-Dichloro-4'-fluorobenzophenone to enable its full potential to be realized.

References

The Multifaceted Biological Activities of Substituted Benzophenones: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the therapeutic potential of substituted benzophenones, detailing their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Substituted benzophenones, a class of organic compounds characterized by a diphenyl ketone core with various functional group modifications, have emerged as a versatile scaffold in medicinal chemistry. Exhibiting a broad spectrum of biological activities, these compounds are the subject of intense research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of substituted benzophenones, with a focus on their anticancer, antimicrobial, antioxidant, and antiviral properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity

Substituted benzophenones have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various substituted benzophenones have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A selection of reported IC50 values is summarized in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-hydroxy-4-methoxybenzophenone | A549 (Lung) | 15.2 | [1][2] |

| 2,4-dihydroxybenzophenone | HeLa (Cervical) | 25.8 | [1][2] |

| 4-aminobenzophenone | MCF-7 (Breast) | 8.5 | [3] |

| Compound 9d (methyl, chloro, fluoro substituted) | A549 (Lung) | Not specified, but potent | [1][2] |

| Compound 1 | HL-60, A-549, SMMC-7721, SW480 | 0.48, 0.82, 0.26, 0.99 | |

| Compound 8 | SW480 | 0.51 | |

| Compound 9 | SW480 | 0.93 | |

| Benzophenone Semicarbazone | Ehrlich Ascites Carcinoma (in vivo) | Dose-dependent reduction in tumor weight | [4] |

| 2-benzoylbenzene-1,4-diyl bis(4-bromo-3-nitrobenzoate) | Breast and Prostate cancer cells | Potent in vitro activity | [3] |

Table 1: In Vitro Cytotoxicity of Substituted Benzophenones against Various Cancer Cell Lines.

Signaling Pathways in Anticancer Activity

A primary mechanism by which substituted benzophenones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by a family of cysteine proteases known as caspases. The activation of a caspase cascade leads to the systematic dismantling of the cell.

Caption: Intrinsic pathway of caspase-mediated apoptosis.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Substituted benzophenones have been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF binds to its receptor (VEGFR), initiating a cascade that promotes endothelial cell proliferation and migration.

Caption: Inhibition of the VEGF signaling pathway.

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzophenone compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

The CAM assay is an in vivo model used to study angiogenesis and the anti-angiogenic effects of compounds.

Detailed Methodology:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

-

Window Creation: Create a small window in the eggshell to expose the CAM.

-

Compound Application: Apply a sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the test compound onto the CAM.

-

Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

-

Observation and Quantification: Observe the CAM for changes in blood vessel formation. Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length within a defined area.

Antimicrobial Activity

Substituted benzophenones have shown promising activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of substituted benzophenones is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 125 | Not specified | [5] |

| 2,2′,4-Trihydroxybenzophenone | Escherichia coli | 125 - 250 | Not specified | [5] |

| Nemorosone | Staphylococcus aureus | Moderate activity | Not specified | [6] |

| Guttiferone A | Staphylococcus aureus | Moderate activity | Not specified | [6] |

| Benzophenone fused Azetidinone Derivatives (9a, 9e, 9g) | Various bacteria and fungi | Good inhibition | Not specified | [7] |

| Benzophenone derived 1,2,3-triazoles (3a, 3b) | Bacillus subtilis, Staphylococcus aureus, Candida albicans | Not specified | Interesting activity | [8] |

Table 2: Antimicrobial Activity of Substituted Benzophenones.

Experimental Protocols for Antimicrobial Activity

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

-

Compound Dilution: Perform serial two-fold dilutions of the substituted benzophenone in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the compound.

Detailed Methodology:

-

Agar Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton agar for bacteria) and uniformly spread a standardized inoculum of the test microorganism on the surface.

-

Disc Application: Place a sterile filter paper disc impregnated with a known concentration of the substituted benzophenone onto the agar surface.

-

Incubation: Incubate the plate under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

Antioxidant Activity

Many substituted benzophenones, particularly those with hydroxyl substitutions, exhibit significant antioxidant properties. They can neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of substituted benzophenones is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound/Derivative | Antioxidant Assay | IC50 (µM) or Activity | Reference |

| 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone (6c) | DPPH, Cellular ROS reduction | Important antioxidant activity | [9] |

| Benzophenone tagged thiazolidinone analogs (9c, 9d, 9k) | DPPH | Potent antioxidant properties | [10] |

| Polyprenylated benzophenones from Garcinia celebica | DPPH, ABTS, FRAP | Exhibited antioxidant activity | [11] |

Table 3: Antioxidant Activity of Substituted Benzophenones.

Experimental Protocol for Antioxidant Activity

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Methodology:

-

Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compound.

-

Reaction Mixture: Add the DPPH solution to each concentration of the test compound.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antiviral Activity

Certain substituted benzophenones have been identified as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV).

Quantitative Data on Antiviral Activity

The anti-HIV activity of benzophenone derivatives is often evaluated by their ability to inhibit the HIV reverse transcriptase enzyme or by their antiviral efficacy in cell culture assays.

| Compound/Derivative | Virus/Target | IC50 (nM) | Reference |

| GW678248 (70h) | HIV-1 (Wild-type) | 0.5 | [12][13] |

| GW678248 (70h) | HIV-1 (K103N mutant) | 1 | [12][13] |

| GW678248 (70h) | HIV-1 (Y181C mutant) | 0.7 | [12][13] |

| Benzophenone C-glucosides (from Mangifera indica) | Influenza Neuraminidase | 9.2 - 11.9 µM | [14] |

| Benzophenone C-glucosides (from Mangifera indica) | Coxsackie B3 virus 3C protease | 1.1 - 2.0 µM | [14] |

Table 4: Antiviral Activity of Substituted Benzophenones.

Experimental Protocol for Antiviral Activity

This assay measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase, an essential enzyme for viral replication.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (including a labeled dNTP), and the HIV-1 reverse transcriptase enzyme.

-

Compound Addition: Add various concentrations of the substituted benzophenone to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C to allow for DNA synthesis.

-

Quantification of DNA Synthesis: Quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled dNTP. This can be done using methods such as scintillation counting or ELISA-based assays.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the reverse transcriptase activity.

Other Biological Activities

Beyond the major activities discussed, substituted benzophenones have also been investigated for a range of other therapeutic applications.

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as xanthine oxidase, which is involved in gout, and cholinesterases, which are targets in Alzheimer's disease therapy.[10][15][16]

-

Anti-inflammatory Activity: Some benzophenones exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, often through the modulation of signaling pathways such as the p38 MAP kinase pathway.[17][18]

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibition of this pathway can lead to a reduction in the production of inflammatory cytokines.

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Conclusion

Substituted benzophenones represent a privileged scaffold in drug discovery, demonstrating a remarkable diversity of biological activities. Their potential as anticancer, antimicrobial, antioxidant, and antiviral agents is well-supported by a growing body of scientific evidence. The modular nature of the benzophenone core allows for extensive chemical modification, providing a rich opportunity for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers in the field, providing a consolidated overview of the key biological activities, the underlying molecular mechanisms, and the essential experimental methodologies required to further explore the therapeutic potential of this promising class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of substituted benzophenones will undoubtedly pave the way for the development of novel and effective therapies for a wide range of human diseases.

References

- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. 2.4.1. Xanthine Oxidase Assay [bio-protocol.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]

- 14. ahajournals.org [ahajournals.org]

- 15. 5.6. MTT Cell Viability Assay [bio-protocol.org]

- 16. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. aacrjournals.org [aacrjournals.org]

The Synthesis of Benzophenone via Friedel-Crafts Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction for the synthesis of benzophenone, a crucial building block in organic synthesis and drug development. This document details the underlying reaction mechanism, provides detailed experimental protocols, and presents quantitative data to assist researchers in the practical application of this important reaction.

Introduction

The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the attachment of an acyl group to an aromatic ring. The synthesis of benzophenone, a widely used photosensitizer and intermediate in the production of pharmaceuticals, UV-curable inks, and fragrances, is a classic application of this reaction. Typically, it involves the electrophilic aromatic substitution of benzene with benzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3]

Reaction Mechanism

The Friedel-Crafts acylation of benzene with benzoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond. This facilitates the departure of the chloride ion and the formation of a resonance-stabilized acylium ion, which serves as the active electrophile.[3]

-

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acyl group. This restores the aromaticity of the ring, yielding the benzophenone product and regenerating the aluminum chloride catalyst, with the formation of HCl as a byproduct.[3]

References

Commercial availability and suppliers of 3',4'-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone with potential applications in pharmaceutical and materials science research. This document details its commercial availability, provides a plausible synthetic route via Friedel-Crafts acylation, and explores its physicochemical properties. While specific biological data for this compound is limited, this guide discusses potential applications based on the known activities of related benzophenone derivatives, particularly as a scaffold for kinase inhibitors. All quantitative data is summarized for clarity, and a detailed, albeit theoretical, experimental protocol for its synthesis is provided.

Introduction

Benzophenones and their halogenated derivatives are a class of compounds with significant interest in organic synthesis, medicinal chemistry, and materials science. The introduction of halogen atoms can significantly alter the electronic, steric, and pharmacokinetic properties of the parent molecule, leading to a wide range of biological activities and material characteristics. 3',4'-Dichloro-4'-fluorobenzophenone (CAS No. 157428-51-8) is a polysubstituted benzophenone whose specific applications are still under exploration. Its structural features suggest potential as an intermediate in the synthesis of bioactive molecules and advanced polymers.

Commercial Availability and Suppliers

3',4'-Dichloro-4'-fluorobenzophenone is available for purchase from several chemical suppliers, catering to research and development needs. The availability and pricing can vary, and researchers are encouraged to contact the suppliers directly for current information.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Crysdot | CD12137549 | N/A | 5g | $922 |

| Matrix Scientific | 106915 | N/A | 1g / 5g | $319 / $930 |

Note: Pricing and availability are subject to change. N/A indicates that the purity was not specified by the supplier at the time of this guide's compilation.

Physicochemical Properties

A summary of the key physicochemical properties of 3',4'-Dichloro-4'-fluorobenzophenone is presented below. This data is primarily sourced from publicly available chemical databases.

| Property | Value |

| CAS Number | 157428-51-8 |

| Molecular Formula | C₁₃H₇Cl₂FO |

| Molecular Weight | 269.1 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Insoluble in water (predicted) |

Synthesis

The most probable synthetic route for 3',4'-Dichloro-4'-fluorobenzophenone is through a Friedel-Crafts acylation reaction. This involves the reaction of 1,2-dichlorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone.

Detailed Experimental Protocol (Proposed)

Materials:

-

1,2-Dichlorobenzene (1.0 eq)

-

4-Fluorobenzoyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (1.2 eq)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 4-fluorobenzoyl chloride dropwise to the stirred suspension.

-

After the addition is complete, add 1,2-dichlorobenzene dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3',4'-Dichloro-4'-fluorobenzophenone.

Potential Applications in Drug Development

While no specific biological activity has been reported for 3',4'-Dichloro-4'-fluorobenzophenone, the benzophenone scaffold is a common feature in many biologically active compounds. Halogenated benzophenones, in particular, have been investigated for a variety of therapeutic applications.

Hypothetical Role as a Kinase Inhibitor Intermediate

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The benzophenone core can serve as a scaffold for the design of kinase inhibitors. The dichloro and fluoro substituents on 3',4'-Dichloro-4'-fluorobenzophenone can be strategically utilized to interact with specific residues in the kinase active site, potentially leading to potent and selective inhibition. This compound could serve as a starting material for the synthesis of more complex molecules targeting various kinases.

Caption: Hypothetical pathway from 3',4'-Dichloro-4'-fluorobenzophenone to a therapeutic effect.

Conclusion

3',4'-Dichloro-4'-fluorobenzophenone is a commercially available, halogenated aromatic ketone with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on its synthesis and biological activity are currently lacking in the public domain, this guide provides a solid foundation for researchers interested in exploring its properties and applications. The proposed synthetic protocol offers a practical starting point for its preparation, and the discussion on its potential role as a kinase inhibitor intermediate highlights a promising avenue for future research and drug development. Further investigation into this compound is warranted to fully elucidate its chemical and biological characteristics.

Safety and Handling of Halogenated Benzophenones: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for halogenated benzophenones. These compounds, while valuable in research and development, present a range of potential health and environmental hazards that necessitate careful handling and disposal. This document outlines the known toxicological data, recommended personal protective equipment, emergency procedures, and proper disposal methods to ensure a safe laboratory environment.

General Safety and Hazards

Halogenated benzophenones are derivatives of benzophenone that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on their aromatic rings. While sharing some properties with the parent benzophenone molecule, halogenation can significantly alter their chemical reactivity, toxicity, and environmental fate.

Key Hazards:

-

Carcinogenicity: Benzophenone itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Some halogenated derivatives may also carry similar risks.

-

Endocrine Disruption: Several benzophenones and their derivatives have been shown to possess endocrine-disrupting properties, potentially interfering with hormonal signaling pathways.[2] Chlorination of benzophenone-1 has been observed to enhance its antiandrogenic activity.

-

Skin and Eye Irritation: Many halogenated benzophenones are classified as skin and eye irritants.[3]

-

Aquatic Toxicity: Benzophenones can be toxic to aquatic life with long-lasting effects.[1]

-

Combustibility: While generally not highly flammable, they are combustible solids that can form explosive dust concentrations in the air.[4]

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a quick overview of the hazards associated with a chemical. While specific ratings may vary for different halogenated benzophenones, the following provides a general indication:

| Hazard | Rating | Indication |

| Health (Blue) | 1 - 2 | Can cause significant irritation or minor residual injury. |

| Flammability (Red) | 1 | Must be preheated before ignition can occur. |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

| Special (White) | -- | No special hazards are typically noted, but this can vary depending on the specific compound. |

Note: The NFPA 704 rating for 4-Bromobenzophenone has a health rating of 2, a flammability rating of 1, and a reactivity rating of 0.[5] The rating for 4,4'-Dibromobenzophenone includes a health rating of 2 and a flammability rating of 1.[6]

Toxicological Data

The toxicity of halogenated benzophenones can vary significantly depending on the type, number, and position of the halogen substituents. The following tables summarize available acute toxicity data. It is important to note that comprehensive toxicological data for all halogenated benzophenones is not available.

Table 1: Acute Oral Toxicity Data

| Compound | Test Species | LD50 (mg/kg) | Reference |

| Benzophenone | Rat | >10,000 | [1] |

| Benzophenone | Mouse | 2,895 | [7] |

| 4-Chlorobenzophenone | Rat | No data found | |

| 2,4-Dichlorobenzophenone | Rat | No data found | |

| 4-Bromobenzophenone | Mouse (i.p.) | 100 | [8] |

| 4,4'-Dichlorobenzophenone | Mouse (i.p.) | 200 | [9] |

| Benzophenone-1 | Rat | 8,600 | [10] |

| Benzophenone-2 | Rat | Slightly toxic | [10] |

| Benzophenone-3 | Rat | >2,000 | [10] |

| Benzophenone-4 | Rat | 3,530 | [10] |

Table 2: Acute Dermal Toxicity Data

| Compound | Test Species | LD50 (mg/kg) | Reference |

| Benzophenone | Rabbit | 3,535 | [1] |

| Benzophenone-3 | Rabbit | >16,000 | [10] |

| Benzophenone-12 | Rabbit | >10,000 | [3] |

i.p. = Intraperitoneal

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure to halogenated benzophenones. The following recommendations are based on general laboratory safety principles and available data for similar compounds.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Nitrile gloves are commonly used for incidental contact. However, their resistance to halogenated aromatic hydrocarbons can be poor. For prolonged contact or when handling concentrated solutions, consider using more resistant gloves such as Viton™ or a double layer of nitrile gloves. Always inspect gloves for any signs of degradation or perforation before and during use. It is critical to consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Clothing: Long pants and closed-toe shoes are required.

-

-

Respiratory Protection: Work with halogenated benzophenones should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge should be used. A respiratory protection program, including fit testing, must be in place.

Handling and Storage

-

Handling:

-

Always handle halogenated benzophenones in a well-ventilated area, preferably within a chemical fume hood.

-

Minimize dust generation. Avoid dry sweeping; use a wet wipe or a HEPA-filtered vacuum for cleaning.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where these chemicals are handled.

-

-

Storage:

-

Store in tightly closed containers in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

-

Containers should be clearly labeled with the chemical name and associated hazards.

-

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully sweep up the absorbed material, minimizing dust generation.

-

Place the waste in a sealed, labeled container for disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry into sewers or waterways.

-

Waste Disposal

Halogenated benzophenones and any contaminated materials should be disposed of as hazardous waste.

-

Segregation: Collect halogenated organic waste separately from non-halogenated waste.

-

Containers: Use designated, properly labeled, and sealed containers for waste collection.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific procedures.

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemical compounds are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP). Researchers should consult the most recent versions of these guidelines when designing and conducting safety studies.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method uses a three-dimensional human epidermis model to assess the skin irritation potential of a chemical.

-

Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in a culture medium.

-

Application of Test Substance: A small amount of the halogenated benzophenone (solid or liquid) is applied directly to the tissue surface.

-

Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are transferred to a fresh medium for a post-incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes an in vivo procedure using albino rabbits to assess the potential for a substance to cause eye irritation or corrosion. A weight-of-evidence approach, including in vitro data, should be used to minimize animal testing.

-

Animal Selection and Preparation: Healthy young adult albino rabbits are used. Both eyes are examined for pre-existing defects.

-

Test Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The severity of corneal opacity, iritis, and conjunctival redness and chemosis are scored.

-